molecular formula C8H10ClN3 B2977858 Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride CAS No. 1187932-15-5

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride

Cat. No.: B2977858
CAS No.: 1187932-15-5
M. Wt: 183.64
InChI Key: CFALWTIAWAOAIH-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride is a chemical compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and biological properties. They have gained significant attention in various research fields, including materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the [4 + 1] dehydrocyclization of pyridin-2-ylmethanamines and aldehydes mediated by carbon tetrabromide (CBr4). This method is practical, with a wide substrate scope, functional group tolerance, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions. These methods are optimized for high yield and purity, utilizing readily available starting materials and efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine derivatives with different functional groups, while reduction reactions typically produce reduced forms of the compound .

Scientific Research Applications

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the versatility of its applications in various research fields.

Properties

IUPAC Name

imidazo[1,5-a]pyridin-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-8-3-1-2-4-11(8)6-10-7;/h1-4,6H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFALWTIAWAOAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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